Methyl 3-bromo-4-(cyanomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-(cyanomethyl)benzoate: is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the third position and a cyanomethyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 3-bromo-4-(cyanomethyl)benzoate typically begins with m-toluic acid.
Acylation Reaction: Sulphone chloride is added to m-toluic acid for an acylation reaction.
Chlorination Reaction: Liquid chlorine is introduced for a chlorination reaction.
Esterification Reaction: Non-aqueous methanol is added dropwise to the reaction mixture to form the ester.
Cyanation Reaction: Toluene and sodium cyanide are added, and the mixture is heated for backflow.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-4-(cyanomethyl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the cyanomethyl group can yield different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-bromo-4-(cyanomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Industry:
Material Science: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-(cyanomethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and the cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group at the fourth position instead of a cyanomethyl group.
Methyl 4-bromobenzoate: This compound features a bromine atom at the fourth position without the cyanomethyl group.
Uniqueness:
Functional Groups: The presence of both a bromine atom and a cyanomethyl group in methyl 3-bromo-4-(cyanomethyl)benzoate makes it unique compared to similar compounds.
Reactivity: The combination of these functional groups allows for a wider range of chemical reactions and applications.
Biological Activity
Methyl 3-bromo-4-(cyanomethyl)benzoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C₁₁H₈BrN
- Molecular Weight : Approximately 254.08 g/mol
The compound features a bromine atom and a cyanomethyl group attached to a benzoate structure, which enhances its reactivity and versatility in synthetic applications.
1. Antimicrobial Properties
Research indicates that this compound derivatives may exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic enzymes, which can lead to bactericidal effects. For instance, studies have shown that related compounds can interfere with the synthesis of bacterial cell walls or inhibit protein synthesis pathways.
2. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis. For example, it may downregulate oncogenes or upregulate tumor suppressor genes, thereby inhibiting cancer cell growth .
Biochemical Interactions
This compound interacts with various biological targets, influencing metabolic pathways and cellular signaling processes. It has been observed to affect:
- Enzyme Activity : The compound can bind to active sites on enzymes, altering their conformation and activity.
- Gene Expression : It may modulate the expression of genes involved in critical cellular processes such as the cell cycle and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A notable study involved screening various derivatives of this compound for anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 50 μM, suggesting potential for further development into therapeutic agents .
Properties
IUPAC Name |
methyl 3-bromo-4-(cyanomethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHEWBQVCVVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.